Epifluorohydrin

Surface Science Adhesion Materials Chemistry

Epifluorohydrin (CAS 503-09-3) is a halogenated epoxide belonging to the epihalohydrin class, characterized by a highly strained three-membered oxirane ring bearing a fluoromethyl substituent. As a clear, colorless liquid with a molecular formula of C₃H₅FO and a molecular weight of 76.07 g/mol, it exhibits a boiling point of 85-86 °C, a density of 1.067 g/mL at 25 °C, and a refractive index of 1.368.

Molecular Formula C3H5FO
Molecular Weight 76.07 g/mol
CAS No. 503-09-3
Cat. No. B110758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpifluorohydrin
CAS503-09-3
Synonyms2-(Fluoromethyl)oxirane;  (Fluoromethyl)oxirane;  1,2-Epoxy-3-fluoropropane; _x000B_1-Fluoro-2,3-epoxypropane;  3-Fluoro-1,2-epoxypropane;  3-Fluoropropene 1,2-oxide; _x000B_NSC 21303;  NSC 88608;  (±)-(Fluoromethyl)oxirane
Molecular FormulaC3H5FO
Molecular Weight76.07 g/mol
Structural Identifiers
SMILESC1C(O1)CF
InChIInChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2
InChIKeyOIFAHDAXIUURLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 61° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Epifluorohydrin (CAS 503-09-3): A Fluorinated Epoxide Building Block for Specialty Synthesis


Epifluorohydrin (CAS 503-09-3) is a halogenated epoxide belonging to the epihalohydrin class, characterized by a highly strained three-membered oxirane ring bearing a fluoromethyl substituent [1]. As a clear, colorless liquid with a molecular formula of C₃H₅FO and a molecular weight of 76.07 g/mol, it exhibits a boiling point of 85-86 °C, a density of 1.067 g/mL at 25 °C, and a refractive index of 1.368 . Its dual electrophilic centers—the epoxide ring and the primary alkyl fluoride—confer unique reactivity that distinguishes it from non-fluorinated analogs, enabling its use as a versatile intermediate in the synthesis of fluorinated polymers, pharmaceutical building blocks, and specialized radiochemical probes .

Beyond Epichlorohydrin: Why Epifluorohydrin's Unique Reactivity Profile Prevents Direct Substitution


While epichlorohydrin serves as a widely available commodity chemical, epifluorohydrin exhibits a fundamentally distinct reactivity and selectivity profile that prevents simple one-to-one substitution in synthetic workflows. The presence of the strongly electron-withdrawing fluorine atom, in contrast to the larger and less electronegative chlorine or bromine atoms, significantly alters the electronic environment of the oxirane ring, leading to enhanced electrophilicity and a different balance between nucleophilic ring-opening pathways and side reactions [1]. This divergence in reactivity translates into measurable differences in reaction rates, chemoselectivity, and product outcomes, which directly impact yield and purity in applications ranging from polymer curing to the construction of complex fluorinated molecules .

Head-to-Head Evidence: Quantifying Epifluorohydrin's Differentiation for Procurement Decisions


Superior Surface Reactivity: Plasma Polymer Carboxylic Acid Chemisorption

In a direct comparative study using plasma polymer chemical gradients, epifluorohydrin demonstrated quantifiably enhanced reactivity toward carboxylic acid-functionalized surfaces compared to its epichlorohydrin and epibromohydrin counterparts . The study clearly shows that the fluorine tag atom significantly increases the epoxide's chemisorption efficiency, a critical parameter for applications in high-performance coatings and adhesives .

Surface Science Adhesion Materials Chemistry

Confirmed Feasibility as an [18F]Radiolabeling Synthon for PET Tracer Production

Epifluorohydrin, specifically as its 18F-labeled analog ([18F]epifluorohydrin), has been successfully and reproducibly employed as a key synthon in automated radiosynthesis modules for the production of clinically relevant PET tracers [1][2]. In one study, [18F]FMISO was produced with a radioactivity of 0.83 ± 0.20 GBq (n=8) and a decay-corrected radiochemical yield of 26 ± 7.5% (n=8), while [18F]PM-PBB3 was produced with a radioactivity of 0.79 ± 0.10 GBq (n=11) and a decay-corrected radiochemical yield of 16 ± 3.2% (n=11) [1]. Another study confirmed the utility of both racemic and enantiopure (R)- and (S)-[18F]epifluorohydrin as effective reagents for introducing the 3-[18F]fluoro-2-hydroxypropyl moiety, demonstrating its value for developing novel PET radiotracers [2].

Radiochemistry Molecular Imaging PET Tracer Synthesis

Conformational Preference Divergence: Gauche Conformer Dominance in Solution

A detailed analysis of proton and fluorine NMR spectra reveals a key structural difference: in CCl₄ solution, epifluorohydrin exists predominantly as the polar gauche conformer, while other epihalohydrins like epichlorohydrin and epibromohydrin exhibit equilibria between two different gauche conformers [1][2]. This conformational preference, driven by the unique electronic properties of the fluorine substituent, influences the molecule's dipole moment, intermolecular interactions, and steric accessibility during reactions [1].

Structural Chemistry Computational Modeling Spectroscopy

NMR Coupling Constant Sign Inversion: A Distinct Spectroscopic Fingerprint

Comprehensive NMR analyses of a series of epihalohydrins have established a consistent spectral feature: the cisoid coupling constants over four bonds are negative, and the transoid coupling constants are positive across all compounds, including epifluorohydrin, epibromohydrin, and epiiodohydrin [1]. While this pattern is conserved within the class, the specific magnitude of these couplings and the overall spectral dispersion provide a unique fingerprint for epifluorohydrin, facilitating its unambiguous identification and differentiation from closely related analogs in reaction monitoring and quality control [1].

Spectroscopy Analytical Chemistry Structural Elucidation

Differentiated Enantioselective Binding in Chiral Molecular Recognition

A study investigating the enantioselective binding of a series of epoxides (propylene oxide, butylene oxide, epifluorohydrin, epichlorohydrin) to a chiral vanadyl salen complex demonstrated that the nature of the substituent significantly influences the chiral discrimination process [1]. The enantiomer discrimination for the weakly bound epoxides was evident by cw-ENDOR, and the origin of this discrimination was attributed to factors including H-bonding, steric properties, and electrostatic contributions [1]. The fluorine atom in epifluorohydrin is expected to alter these intermolecular forces, leading to a distinct chiral recognition profile compared to its non-fluorinated analogs.

Enantioselective Catalysis Chiral Chemistry Molecular Recognition

High-Yield Synthesis from Epichlorohydrin: A Practical Procurement Alternative

For laboratories requiring epifluorohydrin but facing supply chain or cost constraints, a well-documented laboratory-scale synthesis from the commodity chemical epichlorohydrin offers a practical alternative [1]. The procedure involves a halogen exchange reaction with potassium fluoride in dimethylformamide at approximately 85°C, producing epifluorohydrin in a high yield of 88% [1].

Synthetic Methodology Process Chemistry Halogen Exchange

Procurement-Driven Applications of Epifluorohydrin: Where the Evidence Points


Development of Next-Generation Fluorinated Adhesives and Coatings

Researchers focused on improving the performance of epoxy-based adhesives and coatings should procure epifluorohydrin. Its demonstrated enhanced reactivity toward carboxylic acid-functionalized surfaces, relative to epichlorohydrin and epibromohydrin, translates directly to higher surface grafting efficiency and stronger interfacial adhesion . This property is critical for formulating high-performance materials for demanding applications in aerospace, automotive, and electronics.

Synthesis of [18F]-Labeled PET Imaging Probes

Radiochemistry facilities and academic imaging centers developing novel positron emission tomography (PET) tracers are a primary market for epifluorohydrin. The validated automated synthesis of [18F]epifluorohydrin and its subsequent use in producing clinical-grade tracers like [18F]FMISO and [18F]PM-PBB3 with reproducible yields (e.g., 26% RCY for [18F]FMISO) provides a reliable, proven pathway for introducing the valuable 3-[18F]fluoro-2-hydroxypropyl moiety into a wide array of targeting vectors [1].

Construction of Enantiomerically Pure Fluorinated Building Blocks

Synthetic chemists engaged in medicinal chemistry or natural product synthesis should consider epifluorohydrin when a chiral, fluorine-containing C3 synthon is required. The evidence confirms that both racemic and enantiopure (R)- and (S)-[18F]epifluorohydrin can undergo ring-opening reactions with phenol precursors without racemization, preserving stereochemical integrity [2]. This capability is essential for constructing the defined 3D structures of modern pharmaceuticals and enables the exploration of chirality-dependent biological activity.

Mechanistic Studies of Enantioselective Catalysis

Groups investigating the fundamentals of chiral recognition and asymmetric catalysis will find epifluorohydrin a valuable probe molecule. Its demonstrated, substituent-dependent enantiomer discrimination when binding to a chiral vanadyl salen complex, as revealed by advanced EPR techniques, highlights its utility in dissecting the subtle interplay of H-bonding, sterics, and electrostatics that govern stereoselective outcomes [3]. This makes it a superior choice for such studies over simpler, non-fluorinated epoxides.

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